Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Humantenidine is primarily obtained from natural sources, specifically from the Gelsemium sempervirens plant . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction is followed by purification steps to isolate the compound in its pure form.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of humantenidine. Most of the available humantenidine is obtained through laboratory-scale extraction from natural sources. The compound is typically used for research purposes and is not produced in large quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
Humantenidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize humantenidine.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce humantenidine.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of humantenidine can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
Humantenidine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Industry: Although not widely used in industrial applications, humantenidine’s unique chemical properties make it a valuable compound for research and development in various industries.
Mechanism of Action
The mechanism of action of humantenidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to exert its effects by modulating cellular processes and signaling pathways. detailed information on the exact molecular targets and pathways involved is still under investigation .
Comparison with Similar Compounds
Humantenidine shares structural similarities with other indole alkaloids, such as humantenmine, gelsemine, koumine, and gelsenicine . These compounds have similar chemical structures but differ in their functional groups and specific properties. Humantenidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Humantenmine (CAS# 82354-38-9)
- Gelsemine (CAS# 509-15-9)
- Koumine (CAS# 1358-76-5)
- Gelsenicine (CAS# 1195760-68-9)
- Gelsevirine (CAS# 38990-03-3)
Conclusion
Humantenidine is a fascinating compound with significant potential in various scientific research fields. Its unique chemical structure and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Properties
CAS No. |
114027-39-3 |
---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,2S,4S,7R,8S,11R)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16-,17-,19+/m1/s1 |
InChI Key |
FLDAHLDTMBMPJD-HCWKNHCHSA-N |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@H]4[C@@H]([C@@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC |
SMILES |
CC(=C=C)C1=CC=CC=N1 |
Canonical SMILES |
CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC |
Appearance |
Powder |
Origin of Product |
United States |
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